2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNADYCMARQBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an orthoester or a similar reagent. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance chemical stability but may reduce solubility due to increased lipophilicity .
- Methoxy and Dimethoxymethyl Groups : Improve solubility through polar interactions, with dimethoxymethyl offering greater steric flexibility than rigid aryl groups .
- Synthetic Yields : Aromatic substituents (e.g., 3h) often yield higher quantities (up to 88%) compared to aliphatic analogs, likely due to favorable cyclization kinetics .
Pharmacological and Functional Comparisons
Key Observations :
- GSK-3β Inhibitors : Bulky substituents (e.g., benzofuran-sulfinyl) enhance target engagement and blood-brain barrier penetration .
- Antibacterial Activity : Alkoxy groups (e.g., cyclopropylmethoxy) improve membrane penetration, critical for Gram-positive pathogens .
- Enzyme Inhibitors: Polar groups (e.g., glucopyranosyl) enable hydrogen bonding with active sites, increasing binding affinity .
Physicochemical and Electronic Properties
The dimethoxymethyl group in this compound is expected to:
Increase Solubility : Methoxy groups enhance hydrophilicity compared to halogenated analogs (e.g., 3g, 3h) .
Moderate Lipophilicity : Balances solubility and membrane permeability, unlike highly lipophilic CF₃ or Br substituents.
Steric Effects : The branched dimethoxymethyl group may hinder enzymatic degradation, improving metabolic stability .
Biological Activity
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The oxadiazole ring is characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The specific compound this compound can be synthesized through various methods that typically involve the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies indicate that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 | Gentamicin |
| Escherichia coli | 16 | Gentamicin |
| Klebsiella pneumoniae | 32 | Gentamicin |
| Bacillus cereus | 64 | Gentamicin |
Note: MIC = Minimum Inhibitory Concentration
In a study conducted by Kumar et al. (2020), the compound demonstrated good antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with MIC values indicating effectiveness comparable to standard antibiotics like gentamicin .
Antitumor Activity
Research indicates that oxadiazole derivatives possess antitumor properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit the proliferation of cancer cell lines.
Table 2: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.6 |
| A549 (Lung) | 12.3 | |
| HT-29 (Colon) | 10.8 |
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles can be influenced by structural modifications. Substituents on the phenyl ring can enhance or diminish activity against specific targets. For example:
- Methyl groups at positions on the oxadiazole ring can enhance antibacterial activity.
- Halogen substitutions have been noted to improve antitumor efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where researchers found that modifications such as adding methoxy groups improved both antibacterial and antitumor activities significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
